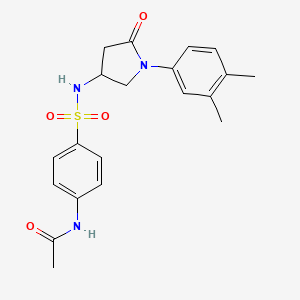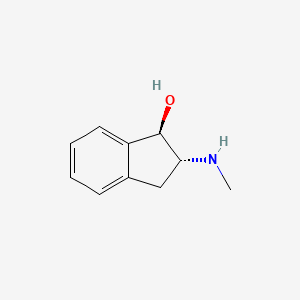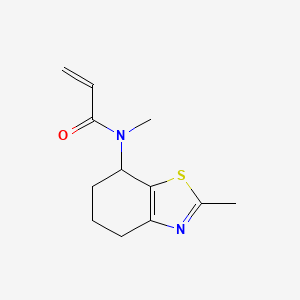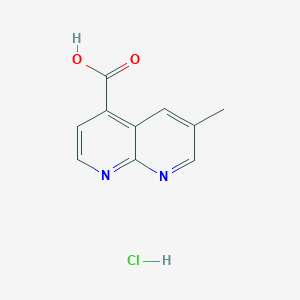![molecular formula C12H17NO2 B2907742 Tert-butyl 1-ethynyl-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 2137722-78-0](/img/structure/B2907742.png)
Tert-butyl 1-ethynyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 1-ethynyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol It is a bicyclic structure that incorporates an azabicyclo[211]hexane core, which is known for its rigidity and unique spatial arrangement
Méthodes De Préparation
The synthesis of tert-butyl 1-ethynyl-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of the azabicyclo[2.1.1]hexane core, which can be derived from readily available starting materials.
Cycloaddition Reaction: A [2+2] cycloaddition reaction is employed to form the bicyclic structure. This reaction is often facilitated by photochemical methods, which provide the necessary energy to drive the reaction forward.
Functional Group Modification: The introduction of the ethynyl group and the tert-butyl ester is achieved through subsequent functional group modifications. These steps may involve the use of reagents such as alkynes and tert-butyl chloroformate under controlled conditions.
Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Tert-butyl 1-ethynyl-2-azabicyclo[2.1.1]hexane-2-carboxylate undergoes various types of chemical reactions :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the ethynyl group or other reactive sites, leading to the formation of substituted derivatives. Common reagents for these reactions include halides and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the molecule.
Applications De Recherche Scientifique
Tert-butyl 1-ethynyl-2-azabicyclo[2.1.1]hexane-2-carboxylate has several scientific research applications :
Chemistry: In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its rigid bicyclic structure makes it useful for studying stereochemistry and reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s ability to undergo various chemical reactions makes it a versatile scaffold for drug design.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl 1-ethynyl-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with molecular targets through its functional groups . The ethynyl group can participate in π-π interactions and hydrogen bonding, while the azabicyclo[2.1.1]hexane core provides a rigid framework that influences the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Tert-butyl 1-ethynyl-2-azabicyclo[2.1.1]hexane-2-carboxylate can be compared with other similar compounds that contain the azabicyclo[2.1.1]hexane core :
Tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate:
Tert-butyl N-{2-azabicyclo[2.1.1]hexan-4-yl}carbamate:
(1R,4R,5S)-tert-Butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate: The amino group in this compound provides additional sites for chemical modification and biological interactions.
The uniqueness of this compound lies in its combination of the ethynyl group and the rigid bicyclic structure, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
tert-butyl 1-ethynyl-2-azabicyclo[2.1.1]hexane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-5-12-6-9(7-12)8-13(12)10(14)15-11(2,3)4/h1,9H,6-8H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGPSOVVKGDKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1(C2)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137722-78-0 |
Source


|
| Record name | tert-butyl 1-ethynyl-2-azabicyclo[2.1.1]hexane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-fluorophenyl)methyl]-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea](/img/structure/B2907663.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one](/img/structure/B2907664.png)




![[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2907672.png)


![N-(3,4-dimethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2907679.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2907680.png)
![1-[4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]butan-1-one](/img/structure/B2907682.png)
